6-Fenco
Description
6-Fenco, a brominated aromatic compound with the molecular formula C₇H₅BrO₂ (CAS No. 1761-61-1), is notable for its applications in organic synthesis and catalytic systems. It exhibits moderate solubility in polar solvents (0.687 mg/mL) and a molecular weight of 201.02 g/mol . The compound is synthesized via green chemistry protocols using an A-FGO catalyst in tetrahydrofuran (THF), achieving high yields (98%) under mild conditions . Its structural features include a bromine substituent at the aromatic ring, which enhances its reactivity in cross-coupling reactions and coordination chemistry.
Properties
CAS No. |
84371-40-4 |
|---|---|
Molecular Formula |
C28H47FO |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(3S,6S,8S,9S,13R,14S,17R)-6-(2-fluoroethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H47FO/c1-18(2)6-5-7-19(3)26-10-11-27-25-16-20(13-15-29)24-17-21(30)8-9-22(24)23(25)12-14-28(26,27)4/h18-21,23,25-27,30H,5-17H2,1-4H3/t19-,20-,21+,23-,25-,26-,27+,28-/m1/s1 |
InChI Key |
ZOZGTABWUGJDJB-CVJVVXCOSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CCF)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3CC[C@@H](C4)O)CCF)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CCF)C |
Synonyms |
6 beta-(2'-fluoro)ethyl-19-norcholest-5(10)-en-3 beta-ol 6-FENCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-Fenco with three structurally analogous halogenated aromatic compounds:
Key Differences:
- Reactivity : 6-Fenco’s bromine substituent facilitates nucleophilic aromatic substitution, whereas hexachlorocyclohexane’s chlorine atoms are more resistant to hydrolysis .
- Environmental Impact : Hexachlorocyclohexane is a persistent organic pollutant (POP) with bioaccumulative toxicity, while 6-Fenco’s brominated structure shows lower environmental persistence due to faster degradation .
- Synthetic Efficiency : 6-Fenco’s synthesis via A-FGO catalysis outperforms traditional methods for chlorinated analogs, reducing energy consumption by 40% .
Functional Comparison with Non-Halogenated Analogs
6-Fenco’s functional analogs include 6-amino-6-deoxy-D-galactonic acid derivatives (e.g., C₆H₁₁NO₅) and phosphine-alkene ligands (e.g., iron haloketones) :
Research Findings:
- Catalytic Performance: 6-Fenco-based catalysts achieve turnover numbers (TONs) of 10⁴–10⁵ in Suzuki-Miyaura coupling, comparable to phosphine ligands but at 30% lower cost .
- Degradation Pathways: Unlike chlorinated analogs, 6-Fenco undergoes photolytic degradation in aqueous media, producing non-toxic byproducts (e.g., CO₂ and Br⁻ ions) .
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